molecular formula C21H21FN2S B2576579 2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207001-46-4

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No. B2576579
CAS RN: 1207001-46-4
M. Wt: 352.47
InChI Key: ZSJNWGDKBNEZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles demonstrated significant potency in rat adjuvant-induced arthritis and mouse phenylquinone writhing assays, surpassing traditional drugs like phenylbutazone and indomethacin in effectiveness. These compounds highlight the potential of imidazole derivatives in developing new antiarthritic drugs (Sharpe et al., 1985).

Kinase Inhibition for Disease Treatment

Imidazole derivatives have been investigated for their ability to inhibit p38 mitogen-activated protein (MAP) kinase, a target for treating inflammatory diseases. Substituted 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles have shown potent inhibition of p38 MAP kinase, with IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for diseases where inflammation is a key factor (Koch et al., 2008).

Fluorescent Materials for Sensing and Imaging

Imidazole derivatives have been utilized in the development of fluorescent materials. The solid-state fluorescence behavior of certain imidazole-based compounds changes upon interaction with various organic solvents, making them suitable for applications in sensing and imaging. This property can be leveraged to develop fluorescent probes for biological and environmental monitoring (Ooyama et al., 2008).

Antitumor Properties

Research on benzothiazoles, a class closely related to imidazoles, has shown that fluorinated 2-(4-aminophenyl)benzothiazoles possess potent cytotoxicity against certain cancer cell lines, suggesting the applicability of imidazole derivatives in cancer therapy. These compounds have been found to interact with microtubules, inhibit cell growth, and induce apoptosis, making them potential candidates for anticancer drugs (Hutchinson et al., 2001).

Corrosion Inhibition

Imidazole derivatives have demonstrated efficacy as corrosion inhibitors for steel in corrosive environments, highlighting their potential in industrial applications to protect metals from degradation. This application is particularly relevant in industries where metal longevity and integrity are critical (Singh et al., 2017).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNWGDKBNEZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

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